molecular formula C13H21NO2S B1330075 Ditolamide CAS No. 723-42-2

Ditolamide

Cat. No.: B1330075
CAS No.: 723-42-2
M. Wt: 255.38 g/mol
InChI Key: AUUADVNHIYKUBA-UHFFFAOYSA-N
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Description

Ditolamide is a chemical compound known for its uricosuric properties, which means it helps in the excretion of uric acid from the body. It has been developed for the control of hyperuricemia in patients with gout . The compound is characterized by its molecular formula C13H21NO2S and a molecular weight of 255.376 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ditolamide involves several steps. One common method starts with o-methyl benzoic acid as the raw material. Dichloroethane is used as a solvent, concentrated nitric acid as a nitrating agent, and thionyl chloride as an acylating chlorination agent. The reaction is catalyzed by dimethylformamide (DMF). The process involves a one-pot nitrification method and acylating chlorination to obtain a dichloroethane solution of an intermediate compound, which is then subjected to ammonia ammonification. The solvent and ammonia are recycled, and the final product is obtained by cooling the aqueous solution, precipitating crystals, and filtering, washing, and drying the crystals .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of a one-pot method for nitration and acylating chlorination simplifies the technological process, shortens the production cycle, and reduces waste emissions .

Chemical Reactions Analysis

Types of Reactions

Ditolamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents involved .

Scientific Research Applications

Ditolamide has a wide range of scientific research applications, including:

Mechanism of Action

Ditolamide exerts its effects by inhibiting the reabsorption of uric acid in the renal tubules, thereby increasing its excretion in the urine. This mechanism involves the molecular targets and pathways related to uric acid transport and excretion. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of specific transport proteins in the renal tubules .

Comparison with Similar Compounds

Similar Compounds

    Probenecid: Another uricosuric agent used to treat hyperuricemia and gout.

    Sulfinpyrazone: A uricosuric agent with similar properties and applications.

Uniqueness

Ditolamide is unique in its specific molecular structure and its efficiency in promoting uric acid excretion. Compared to other uricosuric agents, it may offer advantages in terms of potency, safety, and side effect profile .

Properties

IUPAC Name

4-methyl-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUADVNHIYKUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862389
Record name N,N-Dipropyl-p-toluene-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723-42-2
Record name Ditolamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ditolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dipropyl-p-toluene-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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